3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (e.g., color, state of matter).
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions (e.g., temperature, pressure).Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include reactivity and stability.Scientific Research Applications
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which exhibited potential as Type II photosensitizers in the treatment of cancer through photodynamic therapy. This application leverages the high singlet oxygen quantum yield and good fluorescence properties of these compounds (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Bioassay Studies as Enzyme Inhibitors
Research by Al-Hourani et al. (2016) involved the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its molecular docking studies to understand its interaction within the active site of the cyclooxygenase-2 enzyme. This compound showed potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).
Anticancer Activity and ADMET Studies
Karakuş et al. (2018) synthesized N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamides and evaluated their anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. The compounds demonstrated marked anticancer activity, highlighting their potential in developing new anticancer drugs with high selectivity (Karakuş et al., 2018).
Antibacterial and Antifungal Applications
A study by Mohamed, Abdel-Wahab, and Fahmy (2020) reported the design of benzenesulfonamide derivatives used as azo dyes for cotton fabrics, which besides improving dyeability, also imparted UV protection and antibacterial properties. This application demonstrates the versatility of benzenesulfonamide compounds in textile industry applications (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Decomposition Studies
Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound related to 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide. Their research offers insights into the photolability and decomposition pathways of similar benzenesulfonamide compounds (Zhou & Moore, 1994).
Human Carbonic Anhydrase Inhibition
Mishra et al. (2016) synthesized and evaluated N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as inhibitors of human carbonic anhydrase isoenzymes. Their findings suggest that these compounds, although weak inhibitors, could serve as lead molecules for the development of selective inhibitors (Mishra et al., 2016).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This could include potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry professional or academic database.
properties
IUPAC Name |
3-(2-methyltetrazol-5-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3,(H2,9,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRCSNIEERMZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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